Product packaging for Bromoethane-d5(Cat. No.:CAS No. 3675-63-6)

Bromoethane-d5

Cat. No.: B031941
CAS No.: 3675-63-6
M. Wt: 114 g/mol
InChI Key: RDHPKYGYEGBMSE-ZBJDZAJPSA-N
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Description

Bromoethane-d5 is a stable, isotopically labeled analog of ethyl bromide where five hydrogen atoms are replaced by deuterium, resulting in the chemical formula CD3CD2Br. This high chemical purity compound is primarily employed as a critical reagent in sophisticated analytical and synthetic chemistry applications. Its main research value lies in its use as an internal standard for quantitative mass spectrometry (MS) and gas chromatography-mass spectrometry (GC-MS), where the mass shift introduced by the deuterium atoms allows for precise and accurate quantification of unlabeled ethyl bromide or related metabolites in complex biological and environmental matrices, minimizing matrix effects and improving analytical reliability.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H5Br B031941 Bromoethane-d5 CAS No. 3675-63-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-1,1,2,2,2-pentadeuterioethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C2H5Br/c1-2-3/h2H2,1H3/i1D3,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDHPKYGYEGBMSE-ZBJDZAJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10190209
Record name Bromoethane-(2H5)
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Molecular Weight

114.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3675-63-6
Record name 2-Bromoethane-1,1,1,2,2-d5
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Record name Bromoethane-(2H5)
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Record name Bromoethane-(2H5)
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Record name Bromoethane-[2H5]
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Synthesis Methodologies and Precursor Chemistry of Bromoethane D5

Synthetic Routes for Bromoethane-d5

The synthesis of this compound relies on the incorporation of deuterium (B1214612) into an ethyl group followed by bromination. This can be achieved through several strategic pathways using deuterated precursors.

Table 1: Overview of Synthetic Routes to this compound
RouteKey PrecursorsCore TransformationReference Principle
2.1.1Acetaldehyde-d4 (CD3CDO), Deuterated reducing agent (e.g., NaBD4)Reduction followed by brominationStandard alcohol synthesis and conversion
2.1.2Deuterated Propyne (B1212725)Not a direct or documented routeN/A
2.1.3Ethene-d4 (CD2=CD2), Deuterium Bromide (DBr)Electrophilic additionMarkovnikov/Anti-Markovnikov addition

Reduction of Deuterated Acetaldehyde

A logical and effective pathway to this compound begins with a heavily deuterated C2 precursor, Acetaldehyde-d4 (CD3CDO). This method involves a two-step process:

Reduction to Ethanol-d6: Acetaldehyde-d4 is first reduced to fully deuterated ethanol (B145695) (Ethanol-d6, CD3CD2OD). This reduction can be accomplished using a deuterated reducing agent such as Sodium borodeuteride (NaBD4) or Lithium aluminum deuteride (B1239839) (LiAlD4). researchgate.netnih.gov The reaction of Acetaldehyde-d4 with deuterium gas (D2) over a nickel catalyst is another method to produce Ethanol-d6. guidechem.com

Conversion to this compound: The resulting Ethanol-d6 is then converted to this compound. This is typically achieved by reacting the deuterated alcohol with a brominating agent. Common methods for converting alcohols to alkyl bromides, such as reaction with phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a strong acid like sulfuric acid, are applicable. brainly.com For complete deuteration, using Deuterium Bromide (DBr) is optimal to prevent any H/D exchange, yielding the final CD3CD2Br product.

Reduction of Deuterated Propyne

The synthesis of this compound (a C2 compound) from the reduction of deuterated propyne (a C3 compound) is not a standard or documented synthetic route. Chemical syntheses typically conserve the carbon skeleton of the primary precursor. The transformation from a three-carbon chain to a two-carbon chain would necessitate a carbon-carbon bond cleavage, which is not characteristic of a simple reduction reaction. Therefore, this pathway is considered chemically infeasible for the direct synthesis of this compound.

Addition of Deuterated Hydrogen Bromide to Deuterated Ethene

A highly efficient and direct route to this compound is the electrophilic addition of Deuterium Bromide (DBr) to Ethene-d4 (CD2=CD2). This reaction proceeds via a well-understood mechanism where the pi bond of the deuterated alkene acts as a nucleophile.

The reaction is initiated when the electron-rich double bond of Ethene-d4 attacks the electrophilic deuterium of DBr. This forms a new C-D bond and a bromide ion (Br-). The intermediate is a deuterated carbocation. In the second step, the bromide anion acts as a nucleophile, attacking the positively charged carbon to form the final this compound product (CD3CD2Br). This process is a classic example of an electrophilic addition reaction. The synthesis of deuterated ethylene, a necessary precursor, can be achieved from deuterated ethanol. guidechem.com

Deuterium Gas Application in Synthesis

Deuterium gas (D2) is a fundamental source for deuterium incorporation in organic synthesis. nih.govjustia.com One of its primary applications relevant to this compound synthesis is in the catalytic reduction of unsaturated precursors.

For instance, deuterated acetylene (B1199291) can be reacted with deuterium gas to produce deuterated aldehyde, which is a precursor to Ethanol-d6. guidechem.com Another key application is the direct catalytic hydrogen-deuterium (H/D) exchange. A precursor molecule, such as non-deuterated bromoethane (B45996) or ethanol, can be treated with a suitable transition metal catalyst (e.g., Palladium, Ruthenium) under an atmosphere of D2 gas. researchgate.net The catalyst facilitates the cleavage of C-H bonds and their replacement with C-D bonds. While powerful, achieving complete and specific deuteration to yield this compound requires careful selection of catalysts and reaction conditions to control regioselectivity and prevent side reactions. The use of D2 gas is often cost-effective for large-scale deuteration processes. justia.com

Precursor Compound Derivatization for Deuterium Incorporation

The synthesis of complex deuterated molecules like this compound often hinges on the strategic derivatization of precursor compounds to introduce deuterium atoms prior to the final synthetic steps. This approach allows for precise control over the location and number of deuterium atoms.

A prime example is the acid-catalyzed H/D exchange. A 3-substituted indole, for instance, can be efficiently deuterated by treatment with deuterated sulfuric acid in deuterated methanol. acs.orgnih.gov Similarly, a precursor alcohol like ethanol can undergo regioselective deuteration at specific positions (e.g., α and β carbons) using D2O as the deuterium source in the presence of specialized transition metal catalysts. researchgate.netgoogle.com

These derivatization techniques are crucial because they transform readily available, non-deuterated starting materials into valuable deuterated intermediates. Once the precursor (e.g., ethanol) is sufficiently deuterated to the desired level (e.g., to form Ethanol-d6), it can then be converted to the final target molecule, this compound, using standard, non-deuterium-specific reactions like bromination with PBr3. This modular approach enhances the versatility and accessibility of synthesizing specifically labeled compounds.

Industrial Production Methods for this compound

The industrial-scale production of this compound faces challenges primarily related to the high cost and limited availability of deuterated starting materials compared to their hydrogenated analogs. google.com However, the underlying chemical processes are extensions of established industrial methods for bromoethane production.

A common industrial route for bromoethane involves the reaction of ethanol with hydrogen bromide, often generated in situ from sodium bromide and sulfuric acid. wvu.edugoogle.com To adapt this for this compound, the process would require:

Deuterated Ethanol (Ethanol-d6): As the primary feedstock.

Deuterated Brominating Agent: Using D2O to generate DBr from PBr3 or reacting NaBr with deuterated sulfuric acid (D2SO4) would be necessary to maximize isotopic purity and prevent H/D scrambling.

The process equipment—such as glass-lined reactors, distillation columns, and purification systems—would be similar to that used for standard bromoethane production. researchgate.net However, given the high value of the materials, processes would need to be optimized for maximum yield and efficiency, with stringent controls to recover and recycle any unreacted deuterated materials. The synthesis may be performed in batch or continuous-flow reactors, with the latter offering potential advantages for control and scalability. Companies specializing in stable isotopes often perform such syntheses on scales ranging from grams to multi-kilogram batches, catering to demand from the pharmaceutical, electronics (OLED), and research sectors. zeochem.com

Purity and Isotopic Enrichment Analysis in Synthetic Processes

Following the synthesis of this compound, a rigorous analysis is required to determine its chemical purity and the extent of isotopic enrichment. This is critical as the compound is often used as an internal standard or in mechanistic studies where isotopic purity is paramount. rsc.org A combination of chromatographic and spectroscopic techniques is employed for a comprehensive evaluation. rsc.org

Chemical Purity Analysis:

Gas Chromatography (GC), often coupled with a Mass Spectrometer (MS) or a Flame Ionization Detector (FID), is the primary technique for assessing chemical purity. pensoft.netpensoft.net It separates this compound from any unreacted starting materials, byproducts, or residual solvents.

Headspace Gas Chromatography (HS-GC): This method is particularly suitable for analyzing volatile compounds like this compound in a sample matrix. pensoft.netresearchgate.net The sample is heated to a specific temperature, and the vapor (headspace) is injected into the GC column.

GC-MS: This provides both separation and identification of impurities. The retention time from the GC offers a quantitative measure of purity, while the mass spectrum helps in the positive identification of the main component and any co-eluting impurities. gcms.cz The mass spectrometer's specificity is a significant advantage for unambiguous peak identification. gcms.cz

The table below outlines typical parameters for a GC-based purity analysis.

ParameterValue/DescriptionPurpose
Column DB-1 (100% dimethylpolysiloxane), 30 m x 0.53 mm, 5.0 µm filmSeparation of volatile compounds based on boiling point.
Carrier Gas Nitrogen or HeliumMobile phase to carry the analyte through the column.
Injector Temp. 150 - 200 °CEnsures rapid volatilization of the sample.
Oven Program Initial 90°C, ramp to 270°CTemperature gradient to separate compounds with different volatilities. researchgate.net
Detector Mass Spectrometer (MS) or Flame Ionization Detector (FID)Detection and quantification of the separated components.

Isotopic Enrichment Analysis:

Isotopic enrichment determines the percentage of molecules that are fully deuterated (d5) versus those that are partially deuterated (d1, d2, d3, d4) or non-deuterated (d0). High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the principal methods for this analysis. rsc.org

High-Resolution Mass Spectrometry (LC-ESI-HR-MS): This technique is highly effective for determining isotopic distribution. rsc.org By analyzing the full scan mass spectrum, the relative intensities of the isotopic peaks corresponding to the different deuterated species (M, M+1, M+2, etc.) can be measured. The isotopic enrichment is calculated from the integration of these ion signals. rsc.org For this compound, the molecular ion cluster would be analyzed to quantify the d5 species against lower deuterated versions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and can be used to assess isotopic purity. rsc.org

¹H NMR (Proton NMR): In a sample of this compound with high isotopic enrichment, the proton signals should be virtually absent. The presence and integration of any residual signals in the regions corresponding to the methyl (-CH₃) or methylene (B1212753) (-CH₂Br) protons indicate the level of isotopic impurity (d0 to d4 species). docbrown.info The spectrum is typically run in a deuterated solvent like chloroform-d (B32938) (CDCl₃) to avoid solvent interference. docbrown.info

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. The spectrum of this compound would show two signals corresponding to the -CD₃ and -CD₂Br groups, confirming the positions of the deuterium labels.

¹³C NMR (Carbon-13 NMR): The ¹³C spectrum of this compound will show two carbon signals. The coupling of carbon to deuterium (C-D) results in characteristic splitting patterns (triplets for -CD₂Br and septets for -CD₃), which are different from the C-H coupling in the non-deuterated analogue. The absence of signals corresponding to CH₃CH₂Br confirms high isotopic purity. docbrown.info

The following table summarizes the analytical techniques used for purity and enrichment analysis.

Analysis TypeTechniqueInformation Obtained
Chemical Purity Gas Chromatography (GC-MS, GC-FID)Separation and quantification of volatile chemical impurities. pensoft.netgcms.cz
Isotopic Enrichment High-Resolution Mass Spectrometry (HR-MS)Precise mass measurement and relative abundance of isotopologues (d0-d5). rsc.org
Isotopic Purity & Structure ¹H NMRAbsence of proton signals confirms high deuteration level. docbrown.info
Label Position ²H NMR / ¹³C NMRConfirms the location of deuterium atoms on the carbon skeleton. rsc.orgdocbrown.info

Spectroscopic Characterization and Advanced Analytical Techniques for Bromoethane D5

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a powerful analytical technique for elucidating molecular structure and dynamics. unc.edu The use of deuterated compounds is integral to many NMR experiments.

Deuterated solvents are fundamental in ¹H (proton) NMR spectroscopy. labinsights.nl In these experiments, the sample is typically dissolved in a solvent, which is present in much higher concentration than the analyte. If a standard, proton-containing solvent were used, its massive hydrogen signal would overwhelm the signals from the sample, obscuring crucial data. researchgate.net Bromoethane-d5, like other deuterated solvents, circumvents this issue. Since the deuterium (B1214612) nucleus (²H) resonates at a significantly different frequency from the proton (¹H) nucleus, using this compound as a solvent effectively removes the solvent's signals from the ¹H NMR spectrum. researchgate.netstudymind.co.uk This allows for the clear and unobstructed analysis of the hydrogen atoms within the sample molecule. labinsights.nl

Furthermore, modern NMR spectrometers utilize the deuterium signal from the solvent for a process called field/frequency locking. researchgate.netyoutube.com The instrument monitors the stable deuterium resonance to correct for any minor fluctuations in the magnetic field, ensuring the high stability required for precise measurements and high-resolution spectra. youtube.com

Table 1: Physical Properties of this compound

Property Value
Linear Formula CD₃CD₂Br
Molecular Weight 114.00 g/mol
Density 1.527 g/mL at 25 °C
Boiling Point 37-40 °C
CAS Number 3675-63-6

Data sourced from Sigma-Aldrich. sigmaaldrich.com

The primary benefit of using this compound as a solvent is the dramatic improvement in signal clarity and spectral resolution. By replacing hydrogen atoms with deuterium, the solvent becomes "invisible" in ¹H NMR, preventing its signals from interfering with or overlapping the analyte's signals. studymind.co.uk This is especially critical when analyzing dilute samples or when the analyte has signals in the same chemical shift region as the non-deuterated solvent. The result is a clean baseline and well-resolved peaks, which are essential for accurate structural interpretation. labinsights.nl

While this compound itself primarily enhances clarity by avoiding signal overlap, other advanced NMR techniques can actively boost signal intensity. Hyperpolarization methods like Signal Amplification By Reversible Exchange (SABRE) can dramatically increase NMR signals, although these are separate techniques from the solvent's primary role. nih.govwhiterose.ac.uk The fundamental contribution of the deuterated solvent is to provide a non-interfering medium that allows for the successful application of both standard and advanced NMR pulse sequences. rsc.org

NMR spectroscopy is a premier tool for investigating not only static molecular structure but also dynamic processes in solution. unc.edu By using this compound as a solvent, researchers can dissolve analytes and study their three-dimensional structure, conformation, and intermolecular interactions. The clear spectra obtained allow for detailed analysis of chemical shifts, coupling constants, and through-space interactions (via Nuclear Overhauser Effect, NOE), which are all critical for structure determination. docbrown.info

Furthermore, NMR can probe molecular dynamics across a wide range of timescales. nih.gov Variable-temperature NMR studies, facilitated by a solvent like this compound with a suitable liquid range, can reveal information about conformational changes, rotational barriers, and chemical exchange processes. The non-interfering nature of the deuterated solvent is crucial for these sensitive measurements, ensuring that the observed spectral changes are due to the analyte's dynamics and not solvent effects. unc.edu

Beyond its use as a solvent in ¹H NMR, this compound can be the subject of Deuterium (²H) NMR spectroscopy. youtube.com In this technique, the NMR spectrometer is tuned to observe the deuterium nuclei directly. wikipedia.org Since deuterium has a nuclear spin of 1, its NMR properties are distinct from hydrogen's spin of 1/2. wikipedia.org

Deuterium NMR is an excellent method for verifying the successful deuteration of a compound and determining its isotopic purity. youtube.comsigmaaldrich.com For this compound, the ²H NMR spectrum provides direct evidence of the deuterium atoms and can be used to confirm the structure. sigmaaldrich.com Because the natural abundance of deuterium is very low (about 0.016%), a strong signal in the ²H NMR spectrum is a definitive indicator of isotopic enrichment. wikipedia.org

Moreover, ²H NMR is particularly powerful for studying molecular orientation and dynamics, especially in ordered systems like liquid crystals or solid-state samples. wikipedia.org The interaction of the deuterium nucleus's quadrupole moment with local electric field gradients provides detailed information about the C-D bond's orientation and mobility. wikipedia.org Therefore, ²H NMR studies of this compound or its derivatives can reveal insights into how these molecules tumble and reorient themselves in solution or within a more structured environment.

Table 2: Comparison of ¹H and ²H Nuclei for NMR

Property ¹H (Proton) ²H (Deuteron)
Natural Abundance ~99.98% ~0.016%
Nuclear Spin (I) 1/2 1
NMR Signal Sharp, high resolution Broader, lower resolution

Data sourced from Wikipedia. wikipedia.org

Mass Spectrometry (MS) for this compound Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is highly sensitive and provides information about a compound's molecular weight and elemental composition.

One of the key features of this compound in mass spectrometry is its distinct isotopic mass shift. sigmaaldrich.com The molecular weight of a compound is determined by the sum of the masses of its constituent isotopes. Hydrogen's most common isotope is protium (B1232500) (¹H) with a mass of approximately 1 amu, while deuterium (²H) has a mass of approximately 2 amu.

In Bromoethane (B45996) (C₂H₅Br), the five hydrogen atoms are protium. In this compound (C₂D₅Br), these five hydrogens are replaced with deuterium. This substitution results in a mass increase of approximately 1 amu for each deuterium atom. Therefore, the molecular weight of this compound is about 5 amu greater than that of its non-deuterated counterpart. This is referred to as an "M+5" mass shift, where 'M' represents the mass of the original molecule. sigmaaldrich.com

This significant mass shift allows for the clear differentiation of this compound from any residual, non-deuterated Bromoethane by mass spectrometry, making it a powerful tool for quantifying isotopic enrichment. chromservis.eu

Table of Mentioned Compounds

Compound Name
Bromoethane
This compound
Deuterium
Deuterium Oxide

Purity and Concentration Verification via GC/MS

Gas Chromatography-Mass Spectrometry (GC/MS) stands as a cornerstone technique for the definitive identification and quantification of this compound. This hyphenated method synergistically combines the separation power of gas chromatography with the specific detection capabilities of mass spectrometry.

The analytical process commences with the injection of the this compound sample into the gas chromatograph, where it is volatilized. An inert carrier gas, such as helium or nitrogen, transports the vaporized sample through a capillary column. The separation of this compound from potential impurities, including its non-deuterated analog Bromoethane and other residual reactants from synthesis, is achieved based on disparities in their boiling points and affinities for the column's stationary phase. The retention time, which is the duration a compound takes to traverse the column, serves as a qualitative identifier.

Subsequent to chromatographic separation, the eluted compounds are directed into the mass spectrometer. Ionization, typically through electron impact, leads to the formation of a molecular ion and characteristic fragment ions. The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z), producing a distinct mass spectrum for each compound. The mass spectrum of this compound is readily distinguishable from that of Bromoethane due to the mass increase imparted by the five deuterium atoms. The isotopic purity can be accurately calculated by comparing the relative intensities of the molecular ion peaks of the deuterated and non-deuterated forms.

For precise concentration determination, the use of an internal standard is a common practice. A known quantity of a compound that is chemically similar to this compound but has a different retention time is introduced into the sample. A comparison of the peak area of this compound to that of the internal standard allows for accurate quantification.

Table 3.2.2.1: Typical GC/MS Parameters for Bromoethane Analysis
ParameterValue
GC ColumnDB-1 (30 m x 0.53 mm, 5.0 µm film thickness) or similar non-polar column
Carrier GasHelium or Nitrogen
Injection ModeSplit or Splitless
Injector Temperature200 - 250 °C
Oven ProgramInitial temperature 40°C, ramped to 150-250°C
MS Ionization ModeElectron Impact (EI), 70 eV
Mass Rangem/z 35-150
DetectorQuadrupole or Time-of-Flight (TOF)

Gas Chromatography (GC) for Purity Assessment

Gas chromatography (GC), when coupled with a detector like a Flame Ionization Detector (FID) or a Thermal Conductivity Detector (TCD), provides a reliable method for assessing the chemical purity of this compound. gcms.cz While GC/MS offers structural details, GC-FID is often preferred for its high sensitivity to organic compounds and a broad linear range for quantification.

The separation mechanism in GC relies on the differential partitioning of sample components between a gaseous mobile phase and a stationary phase within a column. For this compound, a non-polar or medium-polarity capillary column is generally used. A pure sample will ideally produce a single peak in the resulting chromatogram, with any additional peaks indicating the presence of impurities.

The percentage purity of the compound can be estimated from the relative peak areas in the chromatogram using the formula:

% Purity = (Area of this compound Peak / Total Area of All Peaks) x 100

For enhanced accuracy in quantification, calibration with standards of known concentrations is recommended. High-resolution capillary GC can also separate this compound from its non-deuterated form, enabling an assessment of isotopic purity, though MS detection offers more definitive confirmation. nih.gov

Table 3.3.1: Research Findings on GC Purity Assessment of Related Compounds
Study FocusKey FindingsReference
Genotoxic Impurity DeterminationA headspace GC method has been successfully developed and validated for the determination of Bromoethane in pharmaceutical substances, highlighting the suitability of GC for trace-level analysis. pensoft.netpensoft.netresearchgate.net
Isotopic SeparationGC is a proven and effective technique for the separation of isotopically labeled molecules. The efficiency of separation is dependent on the stationary phase of the column and the specific positions of the deuterium atoms within the molecule. nih.govbohrium.comtennessee.edurochester.edu

Vibrational Spectroscopy (IR and Raman) for Structural Elucidation of this compound

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is instrumental in the structural elucidation of molecules by probing their vibrational modes.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation that excites molecular vibrations. A key diagnostic feature in the IR spectrum of this compound is the presence of C-D stretching vibrations, which are observed at lower frequencies (typically 2000-2250 cm⁻¹) compared to the C-H stretches (around 2850-3000 cm⁻¹) in non-deuterated bromoethane. This isotopic shift provides clear evidence of deuteration. Other significant absorptions correspond to C-C stretching, C-Br stretching, and various bending modes of the CD₂ and CD₃ groups. The fingerprint region (below 1500 cm⁻¹) presents a complex and unique pattern of peaks that serves as a molecular identifier.

Raman Spectroscopy

Raman spectroscopy, a complementary technique, involves the inelastic scattering of monochromatic light. Vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For this compound, the C-C and C-Br stretching vibrations are expected to yield strong Raman signals. Similar to IR spectroscopy, the C-D stretching vibrations will be shifted to lower frequencies. A combined analysis of both IR and Raman spectra provides a comprehensive understanding of the molecule's vibrational framework and confirms its structure.

Table 3.4.1: Predicted Vibrational Modes for this compound and their Expected Spectral Regions
Vibrational ModeExpected Wavenumber Range (cm⁻¹)Activity
C-D Stretch (CD₃, CD₂)2000 - 2250IR and Raman
C-C Stretch800 - 1200Raman (strong), IR (weak)
C-Br Stretch500 - 650IR and Raman (strong)
CD₃/CD₂ Bending900 - 1400IR and Raman

Note: The precise vibrational frequencies can be affected by the sample's physical state and molecular environment.

X-ray Diffraction Analysis of this compound (if applicable to solid-state forms)

X-ray diffraction (XRD) is the definitive method for determining the atomic and molecular structure of a crystalline solid. This technique requires the sample to be in a solid, crystalline state. Given that Bromoethane has a melting point of -119 °C, any XRD analysis would need to be performed at cryogenic temperatures.

Single-Crystal X-ray Diffraction

If a single crystal of this compound can be successfully grown, this technique can provide a complete three-dimensional structure, including precise bond lengths, bond angles, and the conformation of the molecule. It would also elucidate the packing of molecules within the crystal lattice.

Powder X-ray Diffraction

In cases where single crystals are not available, powder X-ray diffraction (PXRD) can be utilized. This method uses a polycrystalline sample and provides information about the crystal system and unit cell dimensions.

Applicability to this compound

A thorough review of scientific literature and crystallographic databases reveals a lack of publicly available experimental X-ray diffraction data for this compound. While the solid-state structures of some related haloalkanes have been investigated, specific crystallographic findings for this compound have not been reported. Consequently, a detailed discussion based on experimental X-ray diffraction analysis is not possible at this time.

Mechanistic Investigations Utilizing Bromoethane D5

Kinetic Isotope Effects (KIE) in Reaction Mechanism Elucidation

The kinetic isotope effect is the ratio of the rate constant of a reaction involving a lighter isotope (kH) to the rate constant of the same reaction with a heavier isotope (kD). testbook.com For hydrogen/deuterium (B1214612) substitutions, this ratio (kH/kD) provides critical information about bond-breaking or bond-forming events involving the labeled position during the reaction. pharmacy180.com

Kinetic isotope effects are categorized as either primary or secondary, depending on the location of the isotopic substitution relative to the bonds being altered in the reaction's rate-determining step. pediaa.comnumberanalytics.com

Primary Kinetic Isotope Effects (PKIE): A primary KIE is observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction. numberanalytics.comtestbook.com Because the bond to the heavier deuterium atom has a lower zero-point vibrational energy, it requires more energy to break than a bond to hydrogen. pharmacy180.comlibretexts.org This results in a slower reaction rate for the deuterated compound and a kH/kD ratio that is significantly greater than 1, typically in the range of 2 to 8. pharmacy180.com For bromoethane-d5, a primary KIE would be expected in reactions where a C-D bond on the β-carbon (the CD₃ group) is cleaved during the rate-limiting step, such as in an E2 elimination reaction. testbook.com

Secondary Kinetic Isotope Effects (SKIE): A secondary KIE arises when the isotopic substitution is on an atom that is not directly involved in bond-making or bond-breaking in the rate-determining step. libretexts.orgprinceton.edu These effects are generally much smaller than primary KIEs, with kH/kD values typically close to 1. pharmacy180.compediaa.com They result from changes in the vibrational environment of the C-D bond between the ground state and the transition state, often due to a change in the hybridization of the carbon atom. princeton.edu In the case of this compound, an Sₙ2 nucleophilic substitution reaction would exhibit a secondary KIE, as the C-D bonds on the α-carbon (the CD₂Br group) are not broken but their vibrational frequencies are altered as the carbon rehybridizes from sp³ in the reactant to an sp²-like state in the transition state. wikipedia.orgprinceton.edu

The magnitude of the kinetic isotope effect is generally dependent on temperature. numberanalytics.com Typically, KIEs are more pronounced at lower temperatures and decrease as the temperature increases. numberanalytics.com This relationship can be understood through the Arrhenius equation, where the difference in activation energies for the deuterated (Ea(D)) and non-deuterated (Ea(H)) reactions dictates the temperature sensitivity.

A key aspect revealed by studying the temperature dependence of KIE is the potential for quantum mechanical tunneling. wikipedia.orgnih.gov If a reaction proceeds classically over an energy barrier, the KIE should show a clear temperature dependence. However, in many hydrogen (or deuterium) transfer reactions, a weak temperature dependence or even temperature-independent KIEs have been observed, which is considered strong evidence for tunneling. nih.govnih.gov Tunneling allows the particle to pass through the energy barrier rather than going over it, a phenomenon that is less sensitive to temperature changes. wikipedia.orgepfl.ch

TemperatureHypothetical kH/kD (No Tunneling)Hypothetical kH/kD (With Tunneling)
LowHighVery High & Less Temp-Dependent
MediumMediumHigh & Less Temp-Dependent
HighLowMedium-High & Less Temp-Dependent

This table illustrates the conceptual relationship between temperature and the kinetic isotope effect, showing how tunneling can lead to larger and less temperature-sensitive KIE values.

Bromoethane (B45996), as a primary halogenoalkane, typically undergoes nucleophilic substitution via an Sₙ2 (Substitution, Nucleophilic, Bimolecular) mechanism. chemguide.co.ukchemguide.co.uk In this reaction, a nucleophile, such as a hydroxide (B78521) ion (OH⁻), attacks the electrophilic α-carbon at the same time the carbon-bromine bond is breaking. chemguide.co.uk This occurs in a single, concerted step that passes through a trigonal bipyramidal transition state. chemguide.co.uk

For this compound (CD₃CD₂Br), the C-D bonds on the α-carbon (CD₂) are not broken during this process. wikipedia.org However, the hybridization of this carbon changes from sp³ in the reactant to a more sp²-like geometry in the transition state. princeton.edu This change in the bonding environment alters the vibrational frequencies of the C-D bonds, giving rise to a small but measurable secondary kinetic isotope effect. wikipedia.orglibretexts.org The kH/kD value is typically greater than 1 (a "normal" SKIE) because the out-of-plane bending vibrations are less constrained in the sp²-like transition state, leading to a slightly faster reaction for the hydrogen-containing compound. princeton.edu

When bromoethane is treated with a strong, non-nucleophilic base, such as hydroxide ions in an ethanolic solvent at high temperature, it undergoes an elimination reaction via the E2 (Elimination, Bimolecular) mechanism. youtube.comyoutube.com The E2 mechanism is a concerted process where the base removes a proton (or in this case, a deuteron) from the β-carbon while the C-Br bond breaks and a double bond forms between the α and β carbons. youtube.comyoutube.com

In the E2 reaction of this compound (CD₃CD₂Br), a C-D bond on the β-carbon (the CD₃ group) is broken in the rate-determining step. youtube.com This situation leads to a large primary kinetic isotope effect. pharmacy180.comtestbook.com The observation of a significant kH/kD value is strong evidence for the E2 pathway, as it confirms that the cleavage of the C-H (or C-D) bond is kinetically significant. pharmacy180.com

The quantitative value of the kH/kD ratio is a diagnostic tool for distinguishing between primary and secondary kinetic isotope effects and, by extension, between different reaction mechanisms. pharmacy180.com

Primary KIE: For reactions involving the breaking of a C-H/C-D bond in the rate-determining step, such as the E2 elimination of this compound, the kH/kD ratio is typically large. pharmacy180.com At room temperature (≈298 K), semi-classical models predict a maximum kH/kD of around 7, although values between 2 and 8 are common. pharmacy180.comwikipedia.orglibretexts.org

Secondary KIE: When the C-H/C-D bond is not broken in the rate-determining step, as in the Sₙ2 reaction of this compound, the resulting secondary KIE is much smaller. libretexts.org For α-secondary KIEs involving a rehybridization from sp³ to sp², typical kH/kD values are in the range of 1.0 to 1.3. pharmacy180.comwikipedia.org

Reaction TypeMechanismBond Broken in RDSExpected KIE TypeTypical kH/kD Value
Nucleophilic SubstitutionSₙ2C-BrSecondary1.0 - 1.3 pharmacy180.comwikipedia.org
EliminationE2C-D (β-carbon) and C-BrPrimary2 - 8 pharmacy180.com

Tracing Chemical Reactions and Pathways with Isotopic Labeling

Beyond measuring kinetic effects, isotopic labeling with deuterium provides an unambiguous way to trace the fate of molecules or molecular fragments through complex reaction sequences. scbt.comnih.gov this compound serves as an effective tracer for the ethyl group in various chemical and biochemical transformations. scbt.com

By introducing the deuterated ethyl group into a reaction, researchers can use analytical techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to locate the position of the deuterium atoms in the final products. scbt.comnih.gov This method is invaluable for:

Identifying Products: In reactions that can yield multiple products or isomers, the deuterium label helps to identify which product incorporates the ethyl group from this compound.

Elucidating Pathways: Isotope tracing can distinguish between competing reaction pathways. For example, it can confirm whether an ethyl group has been transferred intact or if it has undergone rearrangement.

Studying Metabolic Fates: In biochemistry, labeled compounds are used to track metabolic pathways, offering deep insights into how molecules are processed in biological systems. scbt.com

The use of this compound as a tracer relies on the ability to detect the isotopic label in the products, providing a clear and precise method for understanding the flow of atoms and bonds during a chemical reaction. nih.gov

Tracking Alkylation Processes

The deuterium atoms in this compound act as isotopic labels, allowing researchers to track the ethyl group throughout a reaction sequence. In complex reactions where multiple pathways are possible, the presence and position of deuterium in the products can unequivocally establish the fate of the ethyl group introduced by this compound. This is particularly useful in studying alkylation reactions where the ethyl group is transferred to a nucleophile. By analyzing the products using techniques such as mass spectrometry or NMR spectroscopy, the retention or loss of deuterium can confirm the mechanism of alkylation and rule out alternative pathways.

Understanding Transition States and Intermediates

The magnitude of the secondary kinetic isotope effect (kH/kD) in reactions involving this compound offers profound insights into the structure of the transition state. For nucleophilic substitution reactions, the hybridization of the alpha-carbon (the carbon bonded to the bromine) changes from sp3 in the reactant to a more sp2-like character in the transition state of an SN1 reaction, or a pentacoordinate state in an SN2 reaction. princeton.eduyoutube.com

These changes in hybridization affect the vibrational frequencies of the C-D bonds compared to C-H bonds. For an SN2 reaction, the secondary KIE is typically close to unity (kH/kD ≈ 1), indicating that the C-H(D) bonds are not significantly weakened in the transition state. princeton.edu Conversely, a more significant normal KIE (kH/kD > 1) is often observed for SN1 reactions, reflecting the greater change in hybridization and bond weakening as the carbocation intermediate is formed. princeton.edu Computational studies can further aid in modeling the transition state geometry and predicting the expected KIE for different proposed mechanisms.

Site-Specific Abstraction Studies

While the primary focus of this compound in mechanistic studies is often on substitution reactions at the carbon-bromine bond, the deuterium labels can also be used to investigate less common reaction pathways, such as site-specific hydrogen/deuterium abstraction. In reactions where a strong base is present, for example, it is possible to probe for elimination (E2) pathways competing with substitution. The analysis of byproducts for the presence of deuterium can reveal whether abstraction occurs from the alpha or beta position of the ethyl group, providing a more complete picture of the reaction mechanism.

Nucleophilic Substitution Reactions Involving this compound

Nucleophilic substitution reactions are a cornerstone of organic chemistry, and bromoethane is a classic substrate for studying these transformations. The use of this compound adds a layer of mechanistic detail to these well-known reactions. cdnsciencepub.comresearchgate.net

SN2 Mechanism Studies

The reaction of primary alkyl halides like bromoethane with nucleophiles predominantly proceeds through an SN2 (Substitution Nucleophilic Bimolecular) mechanism. This is a single, concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group (bromide) departs. masterorganicchemistry.com The use of this compound in these studies allows for the determination of secondary kinetic isotope effects. For a typical SN2 reaction, the kH/kD value is expected to be close to 1.0.

Table 1: Expected Secondary Kinetic Isotope Effects (kH/kD) for SN2 Reactions of this compound

NucleophileExpected kH/kD (per D)
Hydroxide (OH⁻)~1.0 - 1.05
Cyanide (CN⁻)~1.0 - 1.05
Ammonia (B1221849) (NH₃)~1.0 - 1.05

Note: These are generalized expected values for SN2 reactions. Actual experimental values can vary based on specific reaction conditions.

Reagents and Conditions for Nucleophilic Substitution with this compound

The reagents and conditions for carrying out nucleophilic substitution on this compound are analogous to those used for its non-deuterated counterpart. The choice of solvent is crucial; polar aprotic solvents are often favored for SN2 reactions as they solvate the cation of the nucleophilic salt without strongly solvating the nucleophile itself, thus enhancing its reactivity.

Table 2: Common Reagents and Conditions for Nucleophilic Substitution

NucleophileReagent(s)SolventConditions
HydroxideSodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)Aqueous or alcoholic mixtureHeating
CyanidePotassium Cyanide (KCN) or Sodium Cyanide (NaCN)Ethanol (B145695), AcetoneHeating under reflux youtube.com
AmmoniaConcentrated Ammonia (NH₃) solutionEthanolSealed tube, heating libretexts.org

Formation of Deuterated Alcohols, Nitriles, and Amines

The reaction of this compound with various nucleophiles leads to the formation of the corresponding deuterated products, which can be valuable as internal standards in analytical chemistry or as building blocks for the synthesis of more complex deuterated molecules.

Deuterated Alcohols: The reaction of this compound with a hydroxide source, such as aqueous sodium hydroxide, yields ethanol-d5. doubtnut.comgoogle.com

Deuterated Nitriles: Treatment of this compound with potassium cyanide in an alcoholic solvent results in the formation of propanenitrile-d5. youtube.comdoubtnut.com This reaction is also a useful method for extending the carbon chain by one.

Deuterated Amines: The reaction with ammonia produces ethylamine-d5. libretexts.orglibretexts.orgsciencemadness.org It is important to note that this reaction can proceed further to give secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts, as the initially formed primary amine is also a nucleophile. Using a large excess of ammonia can favor the formation of the primary amine. libretexts.org

Formation of Deuterated Ethers and Alkynes

The isotopic labeling of organic molecules is a powerful tool for elucidating reaction mechanisms and tracing metabolic pathways. This compound (CD3CD2Br), a deuterated analog of bromoethane, serves as a valuable reagent for introducing a pentadeuterated ethyl group into various functional groups, including ethers and alkynes. The formation of these deuterated compounds typically proceeds via nucleophilic substitution reactions, where the robust carbon-deuterium bonds remain intact throughout the transformation.

The primary method for the synthesis of ethers from an alkyl halide is the Williamson ether synthesis. wikipedia.orgbyjus.com This reaction involves the nucleophilic substitution of a halide by an alkoxide ion. wikipedia.orgbyjus.commasterorganicchemistry.com In the context of this compound, an alkoxide (RO⁻) attacks the electrophilic carbon of the deuterated alkyl halide, leading to the formation of a deuterated ether and the displacement of the bromide ion. wikipedia.orgmasterorganicchemistry.com This reaction proceeds via an SN2 mechanism, which involves a backside attack by the nucleophile. wikipedia.orgmasterorganicchemistry.com For this reason, primary alkyl halides like this compound are ideal substrates, as they are less sterically hindered and less prone to competing elimination reactions. masterorganicchemistry.comlibretexts.org

The general scheme for the formation of a deuterated ether using this compound is as follows:

RO⁻Na⁺ + CD₃CD₂Br → RO-CD₂CD₃ + NaBr

Reactant 1Reactant 2ProductReaction Type
Sodium Alkoxide (RO⁻Na⁺)This compound (CD₃CD₂Br)Deuterated Ether (RO-CD₂CD₃)Williamson Ether Synthesis (SN2)

Similarly, this compound can be employed to synthesize deuterated alkynes through the alkylation of an acetylide anion. libretexts.orgmasterorganicchemistry.com Terminal alkynes are weakly acidic and can be deprotonated by a strong base, such as sodium amide (NaNH₂), to form a highly nucleophilic acetylide anion. masterorganicchemistry.com This anion can then react with a primary alkyl halide, like this compound, in an SN2 reaction to form a new carbon-carbon bond, resulting in an internal alkyne with a deuterated ethyl group. libretexts.orgmasterorganicchemistry.com The use of a primary halide is crucial to favor substitution over elimination. masterorganicchemistry.com

The reaction for the synthesis of a deuterated alkyne can be represented as:

R-C≡C⁻Na⁺ + CD₃CD₂Br → R-C≡C-CD₂CD₃ + NaBr

Reactant 1Reactant 2ProductReaction Type
Sodium Acetylide (R-C≡C⁻Na⁺)This compound (CD₃CD₂Br)Deuterated Alkyne (R-C≡C-CD₂CD₃)Alkyne Alkylation (SN2)

Elimination Reactions of this compound

Elimination reactions of haloalkanes are a fundamental process in organic chemistry for the synthesis of alkenes. britannica.com this compound, when subjected to appropriate reaction conditions, can undergo elimination to yield a deuterated alkene. These reactions are highly dependent on the nature of the base and the solvent used. nih.gov

Formation of Deuterated Alkenes

The dehydrohalogenation of this compound results in the formation of ethene-d4. britannica.com This reaction involves the removal of a deuterium atom from one carbon and the bromine atom from the adjacent carbon, leading to the formation of a double bond. britannica.com The general reaction is as follows:

CD₃CD₂Br + Base → CD₂=CD₂ + H-Base⁺ + Br⁻

The use of a deuterated substrate like this compound is particularly useful in mechanistic studies to probe the kinetic isotope effect, which can help in distinguishing between different elimination pathways, such as E1 and E2.

Role of Strong Bases in Elimination Reactions

Strong bases are pivotal in promoting the elimination of haloalkanes to form alkenes. masterorganicchemistry.comkhanacademy.org When this compound is treated with a strong base, such as potassium hydroxide (KOH) dissolved in ethanol, an elimination reaction is favored over a substitution reaction. nih.gov The hydroxide ion, in this case, acts as a Brønsted-Lowry base, abstracting a proton (or in this case, a deuteron) from the carbon atom adjacent to the one bearing the bromine atom. nih.gov

The mechanism is typically an E2 (bimolecular elimination) reaction, which occurs in a single, concerted step. masterorganicchemistry.com The base removes a deuteron, and simultaneously, the C-Br bond breaks, and the pi bond of the alkene is formed. nih.gov Higher temperatures and a high concentration of a strong, non-nucleophilic base dissolved in a less polar solvent like ethanol further favor the E2 pathway. nih.gov

The choice of base is critical. Very strong bases, such as sodium amide (NaNH₂), and strong, non-stabilized oxygen anions like sodium ethoxide (NaOCH₂CH₃) and potassium tert-butoxide, strongly favor elimination. masterorganicchemistry.comkhanacademy.org In contrast, weak bases are more likely to lead to substitution products. masterorganicchemistry.comkhanacademy.org

Base TypeExamplesPredominant Reaction with this compound
Very Strong Bases Sodium amide (NaNH₂)Elimination (E2) masterorganicchemistry.comkhanacademy.org
Strong Bases Potassium hydroxide (KOH) in ethanol, Sodium ethoxide (NaOCH₂CH₃), Potassium tert-butoxideElimination (E2) masterorganicchemistry.comnih.govkhanacademy.org
Weak Bases Cyanide (CN⁻), Carboxylates (RCOO⁻)Substitution (SN2) masterorganicchemistry.comkhanacademy.org
Very Weak Bases Chloride (Cl⁻), Bromide (Br⁻), Iodide (I⁻)Rare Elimination masterorganicchemistry.comkhanacademy.org

Computational Chemistry and Theoretical Studies of Bromoethane D5

Quantum Chemical Calculations for Energetics and Reaction Pathways

Quantum chemical calculations, including ab initio methods (such as Hartree-Fock and post-Hartree-Fock methods like MP2 and CCSD(T)) and Density Functional Theory (DFT), are extensively employed to investigate the energetics and reaction pathways of bromoethane-d5. These methods allow for the precise determination of molecular geometries, vibrational frequencies, and electronic energies of reactants, products, and crucially, transition states numberanalytics.comwuxiapptec.compeerj.com.

For this compound, quantum chemical calculations are instrumental in elucidating common reaction mechanisms, such as nucleophilic substitution (SN2) and elimination (E2) reactions, which are characteristic of haloalkanes. By mapping the potential energy surface, these calculations can identify minimum energy paths (MEPs) and determine activation energies (Ea) and reaction enthalpies (ΔHrxn) for competing pathways numberanalytics.comwuxiapptec.compeerj.com. For instance, modeling an SN2 reaction involving this compound and a nucleophile would involve calculating the energy profile as the nucleophile approaches the carbon atom bearing the bromine, leading to the formation of a transition state where the C-Br bond breaks and a new C-Nu bond forms concertedly wuxiapptec.comyoutube.com.

A comparison of calculated activation energies can predict the preferred reaction pathway. For example, a hypothetical study might yield the following illustrative activation energies for different reaction types:

Table 1: Illustrative Calculated Activation Energies for this compound Reactions

Reaction TypeNucleophile/BasePhaseCalculated Activation Energy (kcal/mol)
SN2CN⁻Gas Phase15.2
SN2OH⁻Aqueous22.5
E2Strong BaseGas Phase18.9

These calculations are critical for understanding the kinetics and selectivity of reactions involving this compound, providing insights into the intrinsic reactivity of the molecule wuxiapptec.compeerj.com.

Molecular Dynamics Simulations of this compound in Solution and Gas Phase

Molecular dynamics (MD) simulations provide a time-dependent view of molecular systems, allowing for the study of conformational changes, intermolecular interactions, and transport properties of this compound in various environments uark.edugfz-potsdam.dediva-portal.org. Unlike static quantum chemical calculations, MD simulations capture the dynamic behavior of molecules, offering insights into solvation effects in solution and the intrinsic behavior in the gas phase.

In solution, MD simulations can explore how solvent molecules interact with this compound, influencing its conformation, diffusion, and reactivity uark.edugfz-potsdam.de. Parameters such as temperature, pressure, and the choice of force fields (e.g., Generalized AMBER Force Field (GAFF), OPLS-AA) are crucial for accurately representing the system uark.edugfz-potsdam.de. For instance, simulations can reveal the extent of solvent cage effects around the this compound molecule or how its rotational and translational diffusion is affected by different solvents.

In the gas phase, MD simulations can investigate the isolated molecule's conformational dynamics, which is particularly relevant for understanding mass spectrometry experiments or fundamental gas-phase reactions diva-portal.orgnih.govmpg.de. These simulations often employ specific ensembles like NVT (constant number of particles, volume, and temperature) or NPT (constant number of particles, pressure, and temperature) uark.edugfz-potsdam.de.

Table 2: Illustrative Molecular Dynamics Simulation Parameters and Predicted Properties for this compound

PhaseForce FieldTemperature (K)Pressure (bar)Simulation Time (ns)Illustrative Diffusion Coefficient (10⁻⁵ cm²/s)
AqueousOPLS-AA2981500.85
Gas PhaseGAFF300N/A20N/A (Internal dynamics)

MD simulations thus offer a powerful tool to bridge the gap between static molecular structures and the dynamic processes occurring in chemical systems uark.edugfz-potsdam.dediva-portal.org.

Theoretical Prediction and Interpretation of Kinetic Isotope Effects

Kinetic Isotope Effects (KIEs) are a powerful tool for elucidating reaction mechanisms, particularly for identifying the rate-determining step and the nature of the transition state mdpi.comillinois.edunih.govcolumbia.educhemrxiv.org. The presence of deuterium (B1214612) atoms in this compound (CD₃CD₂Br) makes it an ideal candidate for theoretical KIE studies, as the mass difference between hydrogen and deuterium significantly impacts vibrational frequencies and zero-point energies.

Theoretical prediction of KIEs typically involves computational methods based on Transition State Theory (TST), often incorporating quantum mechanical tunneling corrections mdpi.comnih.gov. DFT and ab initio calculations are used to determine the vibrational frequencies of reactants and transition states for both the undeuterated (bromoethane) and deuterated (this compound) species mdpi.comillinois.edu. The ratio of rate constants (kH/kD) is then calculated, providing insights into the changes in bonding and hybridization at the reaction center during the rate-limiting step illinois.edunih.govcolumbia.edu.

For this compound, both primary and secondary deuterium KIEs can be predicted. A primary KIE would be observed if a C-D bond is directly broken or formed in the rate-determining step, while secondary KIEs arise from changes in vibrational modes of C-D bonds adjacent to the reaction center illinois.edunih.gov. For instance, in an SN2 reaction, a secondary α-deuterium KIE (at the carbon undergoing attack) can indicate changes in hybridization from sp³ to sp²-like in the transition state illinois.edu.

Table 3: Illustrative Predicted Kinetic Isotope Effects for this compound Reactions

Reaction TypeIsotope Effect TypePredicted kH/kDInterpretation
SN2Secondary α-D0.95Inverse KIE, suggesting a change in hybridization at the α-carbon from sp³ to sp²-like in the transition state. nih.gov
E2Primary β-D3.5Normal KIE, indicating C-H/D bond cleavage in the rate-determining step.

Theoretical KIE studies on this compound contribute significantly to a detailed understanding of the electronic and structural changes occurring during chemical transformations mdpi.comillinois.edunih.gov.

Potential Energy Surface (PES) Construction for this compound Reactions

The Potential Energy Surface (PES) is a fundamental concept in quantum chemistry, representing the energy of a molecular system as a function of its atomic coordinates numberanalytics.comresearchgate.netuleth.canumberanalytics.com. For this compound, constructing its PES allows for a comprehensive understanding of its structure, dynamics, and reactivity. The PES reveals stable molecular geometries (minima), which correspond to reactants, products, and intermediates, as well as transition states (saddle points) that connect these minima via minimum energy pathways numberanalytics.comresearchgate.netnumberanalytics.com.

Computational methods, including ab initio and DFT, are used to calculate energy points on the PES numberanalytics.comuleth.ca. By systematically varying bond lengths, bond angles, and dihedral angles, the energy landscape can be mapped. For reactions involving this compound, such as SN2 or elimination, the PES provides a visual and quantitative description of the energy changes during the reaction process youtube.comvisualizeorgchem.com. Identifying the transition state on the PES is crucial as it represents the highest energy point along the reaction pathway, dictating the activation energy and thus the reaction rate numberanalytics.comresearchgate.netvisualizeorgchem.com.

The construction of a PES for this compound reactions can involve:

Geometry Optimization: Finding stable minima representing reactants and products.

Transition State Search: Locating saddle points that connect reactants to products.

Intrinsic Reaction Coordinate (IRC) Calculations: Tracing the minimum energy path from the transition state down to reactants and products, confirming the reaction pathway researchgate.netvisualizeorgchem.com.

Analyzing the PES for this compound helps in predicting reaction outcomes, understanding conformational preferences, and designing new synthetic strategies by identifying energetically favorable pathways researchgate.netnumberanalytics.com.

Spectroscopic Parameter Prediction and Validation

Computational chemistry plays a vital role in predicting and interpreting spectroscopic parameters for this compound, which can then be validated against experimental data peerj.com. The presence of deuterium atoms significantly alters the vibrational and nuclear magnetic resonance (NMR) characteristics compared to undeuterated bromoethane (B45996), making theoretical predictions particularly valuable for assigning experimental spectra.

Infrared (IR) and Raman Spectroscopy: Quantum chemical calculations (e.g., DFT) can predict the vibrational frequencies and intensities of this compound fu-berlin.de. The substitution of hydrogen with heavier deuterium atoms leads to shifts in vibrational frequencies (typically to lower wavenumbers) due to changes in reduced mass. Predicting these shifts helps in the assignment of experimental IR and Raman bands, which are sensitive to molecular structure and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict NMR parameters such as chemical shifts and coupling constants for this compound escholarship.org. The deuterium atoms themselves are NMR active (²H NMR), and their presence influences the chemical shifts of adjacent ¹H and ¹³C nuclei. Computational prediction of these parameters aids in the interpretation of complex NMR spectra, confirming proposed structures and understanding electronic environments.

Validation of predicted spectroscopic parameters against experimental measurements is a crucial step in assessing the accuracy of the computational models and methods used peerj.comny.gov. Good agreement between theoretical and experimental data builds confidence in the computational approach and its ability to accurately describe the molecular properties of this compound.

Table 4: Illustrative Predicted vs. Experimental Spectroscopic Parameters for this compound

Spectroscopic MethodParameterPredicted ValueExperimental ValueDeviation
IRC-D Stretch (cm⁻¹)215021455
IRC-Br Stretch (cm⁻¹)5805782
¹H NMRα-CH (ppm)N/AN/AN/A
¹H NMRβ-CH (ppm)N/AN/AN/A
¹³C NMRα-C (ppm)25.124.90.2
¹³C NMRβ-C (ppm)10.510.30.2

Note: For this compound, the ¹H NMR signals for the deuterated positions would be absent or significantly reduced, and ²H NMR would be used instead for those positions. The table illustrates general comparison principles.

Advanced Applications of Bromoethane D5 in Organic Synthesis

Reagent for the Preparation of Other Deuterated Compounds

Bromoethane-d5 is a key building block for the synthesis of a variety of other deuterated compounds. guidechem.comresearchgate.net As a deuterated alkylating agent, it can be used to introduce a pentadeuterated ethyl group into various molecular scaffolds. isotope.com This process is fundamental in creating starting materials and intermediates for more complex deuterated molecules. ckisotopes.com The development of efficient and practical methods for synthesizing deuterated compounds is a significant area of research, aiming to advance industrial applications and sustainable chemistry. colab.ws

The synthesis of deuterated compounds is crucial for a range of applications, from pharmaceutical research to materials science. google.comresearchgate.net this compound is utilized in the synthesis of novel non-competitive antagonists for kainate Glu1/Glu2 receptors and in the creation of tryptophan analogues. guidechem.com

Introduction of Deuterated Ethyl Groups into Target Molecules

A primary application of this compound is the direct introduction of a deuterated ethyl group (-CD2CD3) into target molecules. isotope.com This is typically achieved through nucleophilic substitution reactions where a nucleophile displaces the bromide ion from the this compound molecule. This method is a cornerstone for creating specifically labeled compounds for various research purposes.

Synthesis of Deuterated Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

The strategic incorporation of deuterium (B1214612) into drug molecules, a process known as deuteration, can significantly alter a drug's metabolic profile. researchgate.net this compound serves as a crucial synthetic intermediate for creating deuterated pharmaceuticals. ckisotopes.com This modification has gained considerable attention in the pharmaceutical industry for its potential to improve the absorption, distribution, metabolism, and excretion (ADME) properties of drugs. nih.gov

Deuterated Drugs (e.g., Primidone-ethyl-d5, Phenobarbital-ethyl-d5)

This compound is instrumental in the synthesis of deuterated versions of established drugs. For instance, it is used in a three-step synthesis to produce Primidone-ethyl-d5 and Phenobarbital-ethyl-d5. researchgate.net The synthesis of Phenobarbital-d5 involves the reaction of 2-phenylmalonate with this compound to form 2-(ethyl-d5)-2-phenylmalonate, which is then reacted with urea. patsnap.com Similarly, Primidone-d5, a deuterium-labeled analog of Primidone, is synthesized for use as an internal standard in analytical and pharmacokinetic research. veeprho.com

Table 1: Examples of Drugs Synthesized Using this compound

Deuterated DrugParent DrugTherapeutic Category
Primidone-ethyl-d5PrimidoneAntiepileptic
Phenobarbital-ethyl-d5PhenobarbitalAnticonvulsant

Improved Metabolic Profiles of Deuterated Pharmaceuticals

Deuteration can lead to an improved metabolic profile for pharmaceuticals, potentially reducing or eliminating unwanted side effects and undesirable drug interactions. ckisotopes.comotsuka.co.jp The substitution of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. researchgate.netnih.gov This increased bond strength can slow down the rate of metabolic processes that involve the cleavage of this bond, a phenomenon known as the deuterium kinetic isotope effect (DKIE).

By replacing hydrogen atoms at metabolic "soft spots" with deuterium, drug developers can reduce the formation of specific metabolites. nih.gov This can lead to a more predictable and favorable metabolic pathway for the drug. For example, deuteration can reduce the formation of toxic metabolites, thereby improving the safety profile of a drug. researchgate.net

Increased Half-Life and Oral Bioavailability of Deuterated Compounds

A significant advantage of deuteration is the potential to increase a drug's half-life and oral bioavailability. ckisotopes.comotsuka.co.jp The slower rate of metabolism due to the deuterium kinetic isotope effect can lead to reduced clearance of the drug from the body, resulting in a longer half-life. bioscientia.de This can allow for less frequent dosing, which can improve patient compliance. bioscientia.de

Furthermore, for drugs that undergo significant first-pass metabolism (metabolism in the gut and liver before reaching systemic circulation), deuteration can decrease this effect. This reduction in presystemic metabolism allows more of the unmetabolized drug to reach its target, thereby increasing its oral bioavailability. ckisotopes.comresearchgate.net

Table 2: Pharmacokinetic Advantages of Deuteration

Pharmacokinetic ParameterEffect of DeuterationRationale
Metabolic RateDecreasedStronger Carbon-Deuterium bond slows metabolism. researchgate.net
Half-LifeIncreasedSlower metabolism leads to reduced clearance. bioscientia.de
Oral BioavailabilityIncreasedReduced first-pass metabolism. researchgate.net
Systemic ExposureIncreasedReduced clearance and first-pass effect.

Isotopic Labeling for Complex Molecule Synthesis

This compound is a valuable tool for isotopic labeling in the synthesis of complex molecules. Isotope labeling is a crucial technique in drug discovery and for understanding biochemical processes. By incorporating deuterium, a stable, non-radioactive isotope, researchers can trace the path of molecules through biological systems and elucidate reaction mechanisms. nih.govgovinfo.gov

The use of deuterated building blocks like this compound allows for the site-selective incorporation of deuterium into a target molecule. researchgate.net This precision is essential for a variety of research applications, including:

Mechanistic Studies: Following the fate of the deuterated ethyl group through a reaction sequence to understand the steps involved.

Metabolic Studies: Identifying the metabolites of a complex molecule by tracking the deuterium label.

Analytical Standards: Creating deuterated internal standards for quantitative analysis in mass spectrometry, which improves accuracy and precision. veeprho.com

Applications in Advanced Organic Synthesis Research

This compound (CD3CD2Br) is a deuterated isotopologue of bromoethane (B45996) where all five hydrogen atoms have been replaced with deuterium, a stable, non-radioactive isotope of hydrogen. This isotopic substitution does not alter the fundamental chemical reactivity of the ethyl bromide functional group but does change its mass and the vibrational frequencies of its carbon-deuterium (C-D) bonds. These differences are leveraged in advanced organic synthesis research for a variety of applications, primarily in the elucidation of reaction mechanisms, as an isotopic tracer, and in the synthesis of deuterated molecules for pharmaceutical research.

The physical properties of this compound are slightly different from its non-deuterated counterpart due to the increased mass imparted by the deuterium atoms.

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 3675-63-6 pharmaffiliates.comchemicalbook.com
Molecular Formula C2D5Br pharmaffiliates.com
Molecular Weight 114.00 g/mol chemicalbook.comisotope.com
Appearance Colorless Liquid pharmaffiliates.com
Density 1.527 g/mL at 25 °C sigmaaldrich.com
Boiling Point 37-40 °C sigmaaldrich.com
Melting Point -119 °C sigmaaldrich.com

| Isotopic Purity | Typically ≥98 atom % D sigmaaldrich.com |

Mechanistic Elucidation via Kinetic Isotope Effects (KIE)

One of the most powerful applications of this compound in research is for determining reaction mechanisms through the study of kinetic isotope effects (KIE). researchgate.net The KIE is the change in the rate of a reaction when an atom in a reactant is replaced with one of its isotopes. wikipedia.org The C-D bond is stronger and has a lower zero-point vibrational energy than a carbon-hydrogen (C-H) bond. bioscientia.de Consequently, a greater amount of energy is required to break a C-D bond, and reactions where this bond cleavage occurs in the rate-determining step will proceed more slowly for the deuterated compound compared to its non-deuterated analogue. bioscientia.de

This principle is particularly useful for distinguishing between different nucleophilic substitution pathways, such as the SN1 and SN2 mechanisms. wikipedia.org In these reactions, this compound provides a secondary kinetic isotope effect (SKIE), as the C-D bonds are not directly broken but their environment changes as the reaction proceeds from the ground state to the transition state. wikipedia.org

In an SN2 reaction , the nucleophile attacks the carbon atom at the same time the leaving group (bromide) departs. This leads to a more crowded transition state where the vibrational modes of the C-D bonds are constrained. This constraint typically results in a small inverse (kH/kD < 1) or a small normal (kH/kD > 1) isotope effect, often very close to unity. wikipedia.org

In an SN1 reaction , the leaving group departs first to form a carbocation intermediate. The hybridization of the carbon changes from sp3 to sp2, leading to a significant weakening of the adjacent C-D bonds (hyperconjugation) in the transition state. This results in a larger normal KIE (kH/kD > 1). wikipedia.orgprinceton.edu

Detailed research findings have established typical KIE values that serve as diagnostic tools for mechanistic analysis. For instance, a study on β-deuterium kinetic isotope effects for bromide ion substitution, an identity process analogous to SN2 reactions involving bromoalkanes, found that the second-order rate constants yielded a kH/kD value of approximately 1.062. cdnsciencepub.com

Table 2: Representative Secondary Kinetic Isotope Effects (kH/kD) for Nucleophilic Substitution Reactions

Reaction Mechanism Hybridization Change at α-Carbon Typical kH/kD Value per Deuterium Expected kH/kD for this compound (CD3CD2Br) Mechanistic Implication
SN1 sp3 → sp2 ~1.10 - 1.25 wikipedia.orgcdnsciencepub.com ~1.5 - 2.3 Significant weakening of C-D bonds in the transition state.

| SN2 | sp3 → sp3 | ~0.97 - 1.08 princeton.educdnsciencepub.com | ~0.9 - 1.2 | Minor changes in C-D bond vibration in a crowded transition state. |

Isotopic Labeling and Tracer Studies

This compound serves as an effective reagent for introducing a deuterated ethyl group (-CD2CD3) into a larger molecule. This isotopically labeled ethyl group acts as a stable, non-radioactive tracer that can be monitored throughout a multi-step synthesis or a biological pathway. nih.gov The presence and location of the deuterium atoms can be detected and quantified using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. cymitquimica.com

In synthetic chemistry, this allows researchers to follow the ethyl group and confirm that it remains in a specific position during a complex series of reactions. In metabolic research, a drug or metabolite precursor can be ethylated using this compound. When introduced into a biological system, the metabolic fate of the compound can be traced by analyzing downstream metabolites for the unique mass signature of the pentadeuterated ethyl group. nih.govnih.gov This provides direct insight into metabolic pathways and the stability of specific chemical moieties within a biological environment. nih.gov

Synthesis of Deuterated Pharmaceuticals

There is significant interest in the pharmaceutical industry in developing deuterated drugs. nih.gov Replacing hydrogen with deuterium at specific sites of a drug molecule—typically those susceptible to metabolic degradation by enzymes like Cytochrome P450—can slow down the rate of metabolism. bioscientia.de This is a direct consequence of the kinetic isotope effect; the stronger C-D bond is harder for enzymes to cleave, which can lead to several therapeutic advantages:

Increased Half-Life: Slower metabolism can prolong the drug's presence in the body, potentially reducing the required dosage frequency. ckisotopes.com

Improved Metabolic Profile: It can reduce the formation of unwanted or toxic metabolites, leading to fewer side effects. ckisotopes.com

Enhanced Bioavailability: For some drugs, deuteration reduces presystemic metabolism, allowing more of the active compound to reach its target. ckisotopes.com

This compound is a key synthetic intermediate for introducing a deuterated ethyl group into potential drug candidates. isotope.com Research has identified it as a reactant used in the synthesis of novel non-competitive antagonists for kainate Glu1/Glu2 receptors, which are targets for treating various neurological disorders. pharmaffiliates.com By using this compound, chemists can create deuterated versions of ethyl-containing pharmacophores to systematically study and optimize the metabolic stability and pharmacokinetic properties of new chemical entities. nih.gov

Research on Environmental and Biological Fate Methodological Focus

Analytical Methodologies for Detection in Environmental Matrices

The detection and quantification of Bromoethane-d5 in environmental samples such as water, soil, and air require highly sensitive and specific analytical methods. longdom.org The choice of method is often dictated by the sample matrix and the concentration levels of the analyte. env.go.jp For volatile organic compounds (VOCs) like bromoethane (B45996) and its deuterated isotopologues, techniques that can efficiently extract the analyte from the matrix and introduce it into a detection system are paramount. perkinelmer.com

Headspace Sampling for Bromoethane Detection

Headspace sampling is a widely used technique for the analysis of volatile compounds in liquid or solid samples. perkinelmer.com This method involves placing the sample in a sealed vial and heating it to allow the volatile components to partition into the gas phase (headspace) above the sample. scioninstruments.com An aliquot of this gas is then injected into a gas chromatograph (GC) for analysis. chromatographyonline.com This technique is advantageous as it avoids injecting the non-volatile components of the sample matrix, which could contaminate the analytical system. perkinelmer.com

The efficiency of headspace extraction is governed by the partition coefficient (K), which describes the equilibrium distribution of an analyte between the sample phase and the gas phase. chromatographyonline.com Method development for bromoethane analysis focuses on optimizing parameters to lower the K value, thereby increasing the concentration of the analyte in the headspace. scioninstruments.com Key parameters include:

Equilibrium Temperature: Increasing the temperature generally decreases the solubility of volatile analytes in the sample matrix, favoring their transfer to the headspace. chromatographyonline.com For bromoethane in water, temperatures between 80°C and 100°C have been evaluated, with 90°C showing good sensitivity and selectivity. pensoft.net

Equilibrium Time: This is the time required for the analyte to reach equilibrium between the sample and headspace phases. chromatographyonline.com For similar compounds like 1-bromopropane, an equilibrium time of 35 minutes at 75°C has been utilized. nih.gov

Sample Matrix Modification: The partition coefficient can be significantly altered by changing the sample matrix. For polar analytes in polar matrices, adding salt (salting out) can decrease the analyte's solubility in the sample, driving more of it into the headspace. chromatographyonline.com

Phase Ratio (β): This is the ratio of the volume of the headspace to the volume of the sample. A smaller sample volume in a given vial size increases this ratio, which can affect sensitivity. scioninstruments.com

These principles are directly applicable to this compound, as its volatility and partitioning behavior are nearly identical to those of its non-deuterated counterpart.

Table 1: Optimized Parameters for Headspace GC Analysis of Bromoethane Analogs

Parameter Condition Rationale Source
Oven Temperature 90 °C Provides optimal sensitivity and selectivity for bromoethane in aqueous samples. pensoft.net
Equilibrium Time 35 min Allows for sufficient partitioning of brominated alkanes into the headspace. nih.gov
Sample Diluent DMA:water (1:1 v/v) Enhances sensitivity and selectivity for bromoethane analysis. pensoft.net

| Split Ratio | 5:1 | Achieves optimal signal-to-noise ratio for low-level bromoethane detection. | pensoft.net |

GC/MS Systems for Environmental Analysis

Gas Chromatography/Mass Spectrometry (GC/MS) is the definitive technique for the analysis of volatile compounds extracted from environmental matrices. longdom.orgenv.go.jp In this system, the GC separates individual compounds from a mixture based on their different affinities for the stationary phase of the capillary column. nih.gov As the separated compounds elute from the column, they enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative identification and quantitative measurement.

For the analysis of this compound, GC/MS offers high selectivity and sensitivity. This compound is often used as an internal standard or a deuterated monitoring compound (DMC) in environmental analysis for its non-deuterated counterpart. nemc.us The rationale for using DMCs is that they behave almost identically to the target analyte during sample preparation and chromatographic analysis but are distinguishable by the mass spectrometer due to their higher mass. nemc.usresearchgate.net

Interestingly, deuterated compounds often elute slightly earlier from a GC column than their non-deuterated analogs. chromforum.org This phenomenon is attributed to weaker intermolecular interactions between the deuterated analyte and the GC stationary phase. nih.govchromforum.org This slight separation is beneficial as it allows for the distinct quantification of both the analyte (bromoethane) and its deuterated standard (this compound) even if they have some overlapping fragment ions in the mass spectrometer. nih.gov The use of GC coupled with tandem mass spectrometry (GC/MS/MS) can further enhance sensitivity and selectivity by monitoring specific fragmentation transitions, which is particularly useful for analyzing complex environmental samples. nih.gov

Biodegradation Studies of Bromoethane Analogs (with methodological implications for this compound)

Investigating the biodegradation of halogenated alkanes is crucial for understanding their environmental persistence. Methodologically, studying the biodegradation of this compound would follow approaches established for its non-deuterated analogs. Studies on organisms like Arthrobacter sp. have been instrumental in elucidating the enzymatic pathways for haloalkane degradation. nih.gov

A typical methodological approach involves:

Isolation and Culturing: Isolating microorganisms from contaminated sites and culturing them in a defined mineral salts medium where the haloalkane serves as the sole source of carbon and energy. nih.gov

Growth and Substrate Utilization Kinetics: Monitoring bacterial growth (e.g., by measuring optical density) and the disappearance of the substrate (bromoethane analog) over time using techniques like GC. nih.gov

Enzyme Assays: Preparing cell-free extracts from the cultured microorganisms to identify and characterize the specific enzymes responsible for dehalogenation. This involves incubating the extracts with the haloalkane substrate and measuring the formation of products, such as bromide ions. nih.gov

Induction Studies: Determining whether the dehalogenating enzymes are constitutive or inducible by exposing the cells to potential inducers (which may or may not be substrates themselves) and then assaying for enzyme activity. nih.gov

For this compound, these methods would be adapted to track the deuterated compound and its metabolites. The use of GC/MS would be essential to differentiate between the deuterated substrate and any potential non-deuterated contaminants, and to identify deuterated metabolic byproducts, thus confirming the biological transformation of this compound.

Tracing Environmental Pathways using Deuterated Analogs

Deuterated compounds like this compound are invaluable tools for tracing the transport and fate of pollutants in the environment. nih.gov Because the physical and chemical properties of a deuterated compound are nearly identical to its non-deuterated counterpart, it will move through environmental systems (e.g., groundwater, soil) in the same way. researchgate.netusgs.gov However, its higher mass makes it easily distinguishable from the naturally occurring compound using mass spectrometry. researchgate.net

The methodological approach for a tracer study using this compound would involve:

Introduction: A known quantity of this compound is introduced into the environmental system being studied (e.g., a groundwater well).

Sampling: Samples are collected at various points downstream or down-gradient from the introduction point over a period of time.

Analysis: The collected samples are analyzed using a highly sensitive method like headspace GC/MS to determine the concentration of this compound. hjjkyyj.com

Modeling: The resulting concentration data is used to create breakthrough curves, which show how the concentration of the tracer changes over time at different locations. This information helps to determine key transport parameters such as groundwater velocity, dispersion, and potential retardation due to interaction with aquifer materials. researchgate.netusgs.gov

This approach provides a clear picture of how the contaminant is transported and diluted, and can also offer insights into degradation pathways if the disappearance of the tracer occurs faster than can be explained by physical processes alone. osti.gov

Biological Activity Studies (Methodological considerations for studying toxicological and pharmacological effects)

When assessing the potential biological effects of a compound, it is critical to employ standardized and validated methodologies. The use of deuterated analogs like this compound in such studies is primarily for mechanistic investigations or as an internal standard for quantifying the non-deuterated form.

Mutagenicity Assays (Methodological considerations for volatile compounds)

Mutagenicity assays are used to identify substances that can cause genetic mutations. krishgenbiosystems.com The bacterial reverse mutation assay, or Ames test, is a common initial screening test for mutagenic potential. inotiv.com Studying volatile organic compounds (VOCs) like bromoethane presents specific methodological challenges, as the test substance can easily evaporate from the test system. nih.gov

Methodological considerations to ensure adequate exposure of the test organisms to the volatile compound include:

Exposure Methods: Instead of standard plate incorporation, a pre-incubation method is often preferred. In this approach, the test article, bacterial tester strain, and S9 metabolic activation mix (if used) are incubated together in a sealed tube before being mixed with top agar (B569324) and plated. This maximizes exposure before potential evaporation. inotiv.com

Specialized Tester Strains: Certain bacterial strains, such as Salmonella typhimurium strains YG1021 and YG1026, are particularly sensitive to specific classes of mutagens and can be employed to enhance detection capabilities. nih.gov

Gas-Phase Exposure: For highly volatile compounds, exposure can be conducted in sealed chambers or desiccators where the test plates are exposed to a defined atmospheric concentration of the test substance.

In Silico Prediction: Before laboratory testing, computational toxicology models (QSAR) can be used to predict the potential mutagenicity and carcinogenicity of VOCs based on their chemical structure, helping to guide subsequent experimental designs. nih.govinotiv.com

When studying this compound, these methodologies would be directly applicable. The primary role of the deuterated form would be in studies aiming to understand metabolic activation, where the kinetic isotope effect of breaking a C-D bond versus a C-H bond could potentially influence the rate of formation of reactive metabolites.

Pharmacokinetic Research Using Deuterated Tracers

The use of deuterated tracers is a cornerstone of modern pharmacokinetic research, providing invaluable insights into the absorption, distribution, metabolism, and excretion (ADME) of chemical compounds. The substitution of hydrogen atoms with deuterium (B1214612), a stable isotope of hydrogen, can subtly alter the physicochemical properties of a molecule without significantly changing its fundamental chemical reactivity. This alteration, primarily the increased mass, leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This difference in bond strength is the basis of the kinetic isotope effect (KIE), where the cleavage of a C-D bond is typically slower than that of a C-H bond.

In pharmacokinetic studies, this KIE is exploited to trace the metabolic fate of a compound. By selectively deuterating a molecule at a site known or suspected to be a point of metabolic attack, researchers can slow down the rate of metabolism at that position. This can lead to several observable and measurable outcomes that provide detailed information about the compound's biological journey.

Key Principles and Methodologies:

Metabolic Pathway Elucidation: By comparing the metabolite profile of a deuterated compound with its non-deuterated analogue, researchers can identify the primary sites of metabolism. A decrease in the formation of a particular metabolite when the corresponding position is deuterated provides strong evidence that this site is a key target for metabolic enzymes.

Bioavailability and Half-life Modulation: Deuteration can be used to intentionally slow down metabolism, which can lead to increased oral bioavailability and a longer plasma half-life of a drug. This is a strategy employed in drug design to improve the therapeutic profile of a medication.

While the principles of using deuterated tracers are well-established, specific and detailed research findings for every deuterated compound are not always publicly available. The following table illustrates the type of data that would be generated from pharmacokinetic studies of a hypothetical deuterated compound, based on common methodologies in the field.

Hypothetical Pharmacokinetic Data for a Deuterated Tracer

Parameter Non-Deuterated Compound Deuterated Compound (e.g., this compound) Methodological Approach
In Vitro Metabolic Stability (t½, min) Incubation with liver microsomes or hepatocytes followed by LC-MS/MS analysis to measure the rate of parent compound depletion.
Human Liver Microsomes 5 15 Comparison of the disappearance rate of the deuterated vs. non-deuterated compound.
Rat Liver Microsomes 8 20 Interspecies comparison to assess the relevance of animal models.
Major Metabolites Identified M1 (Oxidative) M1 (Reduced formation) High-resolution mass spectrometry (HRMS) to identify and quantify metabolites in urine, feces, and plasma.
M2 (Conjugated) M2 (Unchanged)
In Vivo Pharmacokinetic Parameters Administration to animal models (e.g., rats, mice) followed by serial blood sampling and analysis of plasma concentrations over time.
Cmax (ng/mL) 100 150 Peak plasma concentration.
Tmax (h) 1 1.5 Time to reach peak plasma concentration.
AUC (ng·h/mL) 500 900 Total drug exposure over time.
CL (mL/min/kg) 20 11 Clearance, or the rate of drug removal from the body.
Vd (L/kg) 10 10 Volume of distribution, indicating the extent of drug distribution into tissues.
Excretion Profile (% of Dose) Collection and analysis of urine and feces over a set period to determine the routes and extent of excretion.
Urine (Unchanged) 5 10
Urine (Metabolites) 60 45
Feces (Unchanged) 10 15

This table is for illustrative purposes only and does not represent actual data for this compound due to the lack of publicly available research.

Future Directions and Emerging Research Avenues for Bromoethane D5

Development of Novel Synthetic Pathways

The synthesis of isotopically labeled compounds is a critical area of research, and the development of more efficient and selective methods for producing Bromoethane-d5 is a key focus. While traditional methods for deuteration exist, emerging research is centered on novel pathways that offer improved yields, reduced costs, and greater control over the deuteration process.

One promising area is the advancement of catalytic transfer deuteration . nih.gov This technique avoids the use of expensive and hazardous deuterium (B1214612) gas (D2) by employing readily available deuterium donors. nih.gov Future research will likely focus on developing new catalytic systems, potentially based on earth-abundant metals, that can efficiently facilitate the transfer of deuterium to an ethyl group precursor before its subsequent bromination.

Another avenue of exploration is photocatalysis . The use of light to drive chemical reactions offers a green and sustainable alternative to traditional synthetic methods. Researchers are investigating semiconductor photocatalysis to engineer deuterated pharmaceuticals, a strategy that could be adapted for the synthesis of this compound. nih.gov This involves using a photocatalyst to activate a deuterium source, such as deuterated water (D2O) or deuterated ethanol (B145695), which then reacts with a suitable substrate. nih.gov

Furthermore, the development of heterogeneous catalysts , such as palladium-on-carbon (Pd/C), platinum-on-carbon (Pt/C), and rhodium-on-carbon (Rh/C), is being explored for H-D exchange reactions. nih.gov These catalysts have shown efficacy in deuterating a range of organic molecules under relatively mild conditions, and future work could optimize these systems for the specific synthesis of this compound. nih.gov

A summary of potential novel synthetic approaches is presented in the table below. Table 1: Emerging Synthetic Pathways for this compound

Synthetic Approach Description Potential Advantages
Catalytic Transfer Deuteration Employs a catalyst to transfer deuterium from a donor molecule to an ethyl group precursor. Avoids the use of D2 gas, potentially lower cost, and offers new selectivity. nih.gov
Photocatalysis Uses light-activated catalysts to drive the deuteration reaction. Sustainable, can utilize mild reaction conditions. nih.gov

| Heterogeneous Catalysis | Utilizes solid-phase catalysts (e.g., Pd/C, Pt/C) for H-D exchange. | Catalyst can be easily recovered and reused, potential for continuous flow processes. nih.gov |

Exploration of New Catalytic Reactions with this compound

This compound is not only a target for novel synthesis but also a valuable reagent in its own right for exploring new catalytic reactions. Its deuterated nature allows it to be used as a probe to elucidate reaction mechanisms and to develop new catalytic transformations.

One area of significant interest is in palladium-catalyzed cross-coupling reactions . The deuterodehalogenation of haloarenes is one such example where a deuterium source is used to replace a halogen atom. researchgate.netrsc.org this compound could potentially serve as a deuterated ethylating agent in novel cross-coupling reactions, allowing for the introduction of a -CD2CD3 group into a target molecule. This would be particularly useful in the synthesis of deuterated analogues of bioactive molecules for metabolic studies.

The use of metal nanoparticles as catalysts is another burgeoning field. researchgate.net These catalysts can exhibit unique reactivity and selectivity due to their high surface-area-to-volume ratio. Future research could explore the use of various metallic nanoparticles to catalyze reactions involving this compound, such as C-H activation or the formation of new carbon-carbon and carbon-heteroatom bonds. researchgate.net

Furthermore, the study of kinetic isotope effects (KIEs) in catalytic reactions is a powerful tool for understanding reaction mechanisms. wikipedia.orglibretexts.org By comparing the reaction rates of Bromoethane (B45996) with this compound in a catalytic cycle, researchers can gain insights into the rate-determining step and the nature of the transition states involved. researchgate.net This knowledge is crucial for the rational design of more efficient and selective catalysts.

Integration with Machine Learning for Predictive Chemical Research

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research. appliedclinicaltrialsonline.com For this compound, ML algorithms can be trained on large datasets of chemical reactions to predict reaction outcomes, optimize reaction conditions, and even propose novel synthetic pathways. arocjournal.commit.edunih.gov

A key application of ML in this context is the prediction of kinetic isotope effects . digitellinc.comnumberanalytics.com By developing ML models that can accurately predict the KIE for a given reaction, researchers can rapidly screen potential reaction mechanisms without the need for extensive and time-consuming experimental work. digitellinc.com This can significantly accelerate the discovery and optimization of new catalytic reactions involving this compound.

ML can also be used to predict the properties of deuterated compounds . For instance, an ML model could be trained to predict the metabolic stability of a drug candidate based on the position and extent of deuteration. princeton.edu This would allow medicinal chemists to strategically use this compound to synthesize deuterated analogues of drugs with improved pharmacokinetic profiles. acs.org

The development of data-driven models for chemical reactivity is another exciting frontier. rjptonline.org By feeding experimental data from reactions involving this compound into an ML platform, it is possible to uncover hidden correlations between reactants, reagents, and reaction outcomes. appliedclinicaltrialsonline.com This can lead to a deeper understanding of chemical reactivity and facilitate the discovery of entirely new chemical transformations.

Table 2: Applications of Machine Learning in this compound Research

Application Area Description Potential Impact
KIE Prediction ML models trained to predict the kinetic isotope effect of reactions. Accelerates the elucidation of reaction mechanisms. digitellinc.comnumberanalytics.com
Property Prediction Algorithms to predict physical, chemical, and biological properties of deuterated molecules. Facilitates the design of molecules with desired characteristics, such as improved drug stability. princeton.edu
Reaction Outcome Prediction Data-driven models that forecast the products and yields of chemical reactions. Reduces trial-and-error in the lab and accelerates the discovery of new reactions. arocjournal.comnih.gov

Advanced Spectroscopic Techniques for Real-time Monitoring

FlowNMR spectroscopy is a powerful tool for non-invasive, real-time reaction monitoring. rsc.org By flowing the reaction mixture through an NMR spectrometer, it is possible to continuously acquire spectra and track the concentration of reactants, products, and intermediates as the reaction proceeds. rsc.orgmpg.de This technique would be particularly useful for studying catalytic reactions involving this compound, providing detailed kinetic data.

In-situ vibrational spectroscopy , such as Raman and infrared (IR) spectroscopy, can also provide real-time information about chemical transformations. youtube.com These techniques are sensitive to changes in molecular vibrations and can be used to identify species present in the reaction mixture. For example, in-situ Raman spectroscopy could be used to monitor the C-D bond vibrations in this compound as it undergoes a reaction, providing clues about the reaction pathway.

The development of hyphenated techniques , such as those combining mass spectrometry with other analytical methods, also holds promise for real-time reaction monitoring. shimadzu.com Probe electrospray ionization mass spectrometry (PESI-MS), for instance, allows for the rapid analysis of reaction mixtures with minimal sample preparation, enabling the tracking of molecular weight changes over time. shimadzu.com

Expanding Applications in Materials Science and Nanotechnology

The unique properties of deuterated compounds are not limited to the molecular level; they can also be harnessed to create new materials with enhanced performance characteristics. This compound can serve as a valuable building block or precursor for the synthesis of such advanced materials.

In polymer science , the replacement of hydrogen with deuterium can significantly alter the physical and chemical properties of polymers. acs.orgosti.govresolvemass.ca Deuterated polymers often exhibit increased thermal and oxidative stability. dtic.mil this compound could be used as a monomer or a modifying agent to create novel deuterated polymers with improved durability for a range of applications, from high-performance lubricants to advanced coatings. dtic.mil

Neutron scattering is a powerful technique for studying the structure and dynamics of materials at the atomic and molecular scale. acs.orgosti.gov Because hydrogen and deuterium scatter neutrons very differently, selective deuteration can be used to "highlight" specific parts of a material. This compound could be used to introduce deuterium labels into polymers or other soft materials, enabling detailed structural analysis by neutron scattering that would be impossible with their non-deuterated counterparts. acs.orgosti.gov

In the realm of nanotechnology , this compound could be used in the synthesis of deuterated nanoparticles or as a component in the assembly of nanostructures. The altered vibrational properties of the C-D bond could potentially be exploited in the development of novel nanosensors or other nanoscale devices. Furthermore, metallic nanoparticles are being investigated for their catalytic properties, and this compound could be a reactant in such catalytic systems. researchgate.net

Further Mechanistic Insights into Complex Biological Systems

Deuterium-labeled compounds have long been used as tracers to study metabolic pathways and the mechanisms of enzymatic reactions. clearsynth.comalfa-chemistry.com this compound, as a source of a deuterated ethyl group, can be a valuable tool for gaining deeper insights into complex biological systems.

One key application is in the study of drug metabolism . princeton.edu By synthesizing a deuterated version of a drug using this compound as a precursor, researchers can track how the drug is metabolized in the body. clearsynth.com The kinetic isotope effect can slow down the rate of metabolism at the deuterated site, which can help to identify the specific enzymes responsible for breaking down the drug and can even lead to the development of "heavy drugs" with improved pharmacokinetic profiles. acs.orgalfa-chemistry.com

This compound can also be used to probe the mechanisms of enzyme catalysis . numberanalytics.comnih.gov By comparing the rate of an enzymatic reaction with a deuterated versus a non-deuterated substrate, scientists can determine if the breaking of a C-H bond is part of the rate-determining step of the reaction. nih.gov This information is crucial for understanding how enzymes work and for designing inhibitors that could be used as drugs.

Furthermore, deuterium labeling is a powerful technique in metabolic profiling and biochemical pathway elucidation . alfa-chemistry.com By introducing a deuterated ethyl group from this compound into a biological system, researchers can use techniques like mass spectrometry to trace the path of the deuterated fragment through various metabolic pathways, helping to map out the intricate network of biochemical reactions that sustain life. alfa-chemistry.com

Conclusion and Broader Impact of Bromoethane D5 Research

Summary of Key Research Contributions

Bromoethane-d5 is a valuable tool in organic synthesis, serving as a reagent and precursor for the preparation of other deuterated compounds. Its isotopic labeling facilitates the precise tracking of chemical reactions, making it indispensable for mechanistic studies acs.orgcymitquimica.comisotope.com. In the realm of analytical chemistry, this compound is widely utilized in Nuclear Magnetic Resonance (NMR) spectroscopy as a high-quality deuterated solvent. The presence of deuterium (B1214612) in the solvent enhances the clarity and resolution of NMR signals, thereby enabling researchers to obtain more accurate structural information about organic compounds acs.orgcymitquimica.combusinessresearchinsights.com. Beyond its role as a solvent, deuterium labeling is fundamental for investigating complex chemical reaction pathways and elucidating protein conformations through hydrogen/deuterium (H/D) exchange experiments acs.org. Furthermore, precisely labeled compounds like this compound find extensive applications as internal standards in quantitative mass spectrometry, crucial for accurate analytical measurements acs.org.

Challenges and Limitations in this compound Research

Despite its numerous advantages, research and application of this compound and other deuterated compounds face several challenges. A primary limitation is the significantly higher cost associated with deuterated compounds compared to their non-labeled counterparts businessresearchinsights.comsimsonpharma.comsynmr.in. This elevated cost stems from the complex and resource-intensive production processes, which include specialized deuterium enrichment techniques businessresearchinsights.comsynmr.inresolvemass.ca. The synthesis of uniformly deuterated compounds can be intricate, often requiring sophisticated synthetic methods and precise control over reaction conditions simsonpharma.comsynmr.inresolvemass.ca. Moreover, the inherent isotopic differences between deuterium and protium (B1232500) can subtly alter the chemical properties of a compound, potentially affecting reaction rates and equilibrium, which necessitates careful consideration and adjustment of experimental parameters simsonpharma.comsynmr.in. Additionally, the availability of certain deuterated solvents and reagents can be limited, particularly in remote regions or from specialized chemical suppliers synmr.in.

Societal and Economic Impact of Deuterium Labeling Technologies

Deuterium labeling technologies exert a significant societal and economic impact, primarily driven by their transformative applications in the pharmaceutical and biotechnology industries businessresearchinsights.comdataintelo.com. The development of deuterated drugs with enhanced pharmacokinetic properties, metabolic stability, and therapeutic efficacy directly translates into improved patient outcomes, potentially leading to lower effective doses and reduced side effects acs.orgclearsynthdeutero.comclearsynth.comnih.govmdpi.com. The global market for deuterium-labeled compounds is projected to experience substantial growth, reflecting an increasing demand for advanced diagnostic tools and more effective therapeutics dataintelo.com. This growth is propelled by significant investments from pharmaceutical companies in the development of novel deuterated drugs to overcome limitations of existing therapies and introduce innovative treatments to the market businessresearchinsights.comdataintelo.com. The fundamental role of deuterium in elucidating biological processes, understanding drug interactions, and unraveling molecular mechanisms further drives its demand in research and development activities across various industries businessresearchinsights.comdataintelo.com. Economically, the commercialization of deuterium-based technologies presents lucrative opportunities, extending beyond pharmaceuticals to include energy production (such as nuclear fusion) and materials science researchgate.net. Continued advancements in developing cost-effective and efficient synthesis methods for deuterated compounds are expected to further expand their applications and broaden their societal and economic benefits simsonpharma.com.

Q & A

Q. What are the critical considerations for synthesizing and verifying the isotopic purity of Bromoethane-d5 in experimental workflows?

Isotopic purity (e.g., 99 atom% D) must be confirmed using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. For synthesis, ensure deuterated precursors (e.g., CD3CD2Br) are stored at 0–6°C to prevent isotopic exchange . Characterization should include comparisons to non-deuterated analogs to validate isotopic enrichment, with data reported in supplemental materials to avoid cluttering the main text .

Q. Which analytical techniques are most robust for characterizing this compound in kinetic studies?

  • NMR : Monitor deuterium incorporation via <sup>2</sup>H NMR (quadrupolar splitting analysis) and cross-validate with <sup>13</sup>C NMR to confirm structural integrity .
  • MS : Use high-resolution MS to distinguish isotopic clusters and calculate deuterium content (e.g., m/z 113.99 for C2D5Br) .
  • Density/Purity : Measure density (1.527 g/cm³) and boiling/melting points to detect impurities .

Q. How should this compound be stored to maintain isotopic integrity during long-term experiments?

Store at 0–6°C in airtight, light-resistant containers to minimize degradation and isotopic exchange. Pre-cool solvents before use to prevent thermal decomposition .

Advanced Research Questions

Q. How do deuterium isotopic effects influence reaction mechanisms involving this compound in substitution reactions?

Deuterium’s higher mass reduces vibrational frequencies, altering activation energies in SN2 reactions. Use kinetic isotope effect (KIE) studies to compare rate constants (kH/kD) and infer transition-state structures. For example, a KIE >1 suggests bond-breaking is rate-limiting .

Q. What methodologies resolve contradictions in kinetic data from this compound studies (e.g., anomalous rate constants)?

  • Control Experiments : Replicate under inert atmospheres to rule out side reactions (e.g., hydrolysis).
  • Error Analysis : Quantify uncertainties in isotopic purity (e.g., 98 vs. 99 atom% D) and instrument calibration .
  • Cross-Validation : Compare results across techniques (e.g., NMR vs. MS) and literature benchmarks .

Q. How can computational modeling complement experimental data for this compound in reaction dynamics?

Use density functional theory (DFT) to simulate deuterium’s impact on reaction pathways. Validate models against experimental KIEs and isotopic labeling results. Ensure computational parameters (e.g., basis sets) match experimental conditions (e.g., solvent polarity) .

Methodological Frameworks for Research Design

Q. What frameworks ensure rigorous experimental design for studies involving this compound?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICOT (Population, Intervention, Comparison, Outcome, Time) to structure hypotheses. For example:

  • Population : this compound in nucleophilic substitutions.
  • Intervention : Varying solvent polarity.
  • Comparison : Non-deuterated bromoethane.
  • Outcome : Rate constant ratios (KIE).
  • Time : Steady-state kinetics .

Q. How should researchers document and share this compound data to ensure reproducibility?

  • Primary Data : Include raw NMR/MS spectra, kinetic plots, and purity certificates in supplemental files.
  • Metadata : Specify storage conditions, instrument models, and calibration protocols.
  • Ethics : Disclose safety protocols (e.g., UN 1891 hazard class) and waste disposal methods .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.